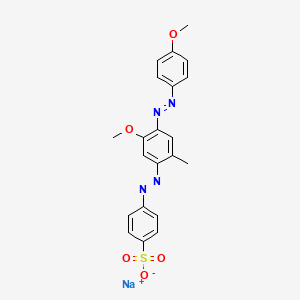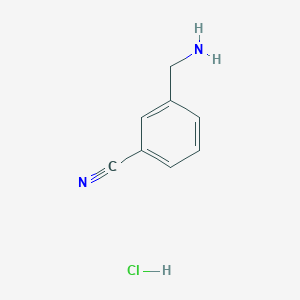
3-(4-硝基苯氧基)苯胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Nitrophenoxy)aniline hydrochloride is a chemical compound with the molecular formula C12H11ClN2O3 and a molecular weight of 266.68 g/mol . It is characterized by the presence of a nitrophenoxy group attached to an aniline moiety, forming a hydrochloride salt. This compound is commonly used in various research and industrial applications due to its unique chemical properties.
科学研究应用
3-(4-Nitrophenoxy)aniline hydrochloride is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and organic electronic materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenoxy)aniline hydrochloride typically involves the reaction of 4-nitrophenol with aniline in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the nitrophenol acts as the electrophile and the aniline as the nucleophile. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of 3-(4-Nitrophenoxy)aniline hydrochloride can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. The final product is typically purified by recrystallization or chromatography techniques to achieve high purity .
化学反应分析
Types of Reactions: 3-(4-Nitrophenoxy)aniline hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.
Coupling Reactions: Palladium catalysts with boronic acids or esters in the presence of a base.
Major Products Formed:
Reduction: 3-(4-Aminophenoxy)aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Coupling Reactions: Biaryl compounds with diverse functional groups.
作用机制
The mechanism of action of 3-(4-Nitrophenoxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can participate in hydrogen bonding and π-π interactions, while the aniline moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
- 4-Nitroaniline
- 4-Nitrophenol
- 3-Nitroaniline
- 3-Nitrophenol
Comparison: 3-(4-Nitrophenoxy)aniline hydrochloride is unique due to the presence of both nitrophenoxy and aniline groups, which confer distinct chemical reactivity and biological activity. Compared to 4-nitroaniline and 4-nitrophenol, it has enhanced versatility in coupling reactions and greater potential for forming complex molecular structures. Its dual functional groups also make it a valuable intermediate in the synthesis of diverse organic compounds .
属性
IUPAC Name |
3-(4-nitrophenoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3.ClH/c13-9-2-1-3-12(8-9)17-11-6-4-10(5-7-11)14(15)16;/h1-8H,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLVNNCQKNYQGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70638793 |
Source


|
| Record name | 3-(4-Nitrophenoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70638793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19157-81-4 |
Source


|
| Record name | NSC211554 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Nitrophenoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70638793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-[4-(Chloromethyl)phenoxy]acetonitrile](/img/structure/B1290584.png)
